

The Olfactory Signature of Benzyl Propionate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propionate, a carboxylic ester with the molecular formula C₁₀H₁₂O₂, is a significant contributor to the scent profiles of numerous fruits and flowers.[1] This technical guide provides an in-depth exploration of the odor profile and sensory characteristics of **benzyl propionate**. It consolidates available quantitative data, outlines detailed experimental methodologies for sensory analysis, and illustrates the relevant olfactory signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the sensory impact of this versatile aroma compound.

Odor Profile and Sensory Characteristics

Benzyl propionate is predominantly characterized by a sweet, fruity, and floral aroma.[2][3][4] Its complex scent profile is often described with nuances of jasmine, banana, pear, and apricot. [1][2] The odor is also noted as being less sharp and fruitier than its close chemical relative, benzyl acetate.[5]

The sensory descriptors associated with **benzyl propionate** are diverse, reflecting its multifaceted olfactory nature. These include:

Primary Notes: Sweet, fruity, floral[2][3][6]



- Secondary Notes: Jasmine, banana, apple, pear, apricot, plum[1][2][7]
- Tertiary/Subtle Notes: Balsamic, plastic, green, powdery, jammy, berry nuance[2][6][7]

In flavor applications, **benzyl propionate** is described as having a sweet, fruity taste reminiscent of peach and apricot.[2] At a concentration of 15 ppm, its taste characteristics are further defined as fruity, sweet, green, and powdery with a ripe berry nuance.[2]

Quantitative Sensory and Physicochemical Data

While a specific, standardized odor detection threshold for **benzyl propionate** in air remains elusive in publicly available literature, some quantitative metrics provide insight into its sensory and physical properties.[6]

Table 1: Quantitative Sensory Data for Benzyl Propionate

Parameter	Value	Source
Relative Odor Impact	120	[8]
Taste Detection in 5% Sugar Solution	7 ppm	[9]
Odor Life on Smelling Strip	20 hours	[8]

Table 2: Physicochemical Properties of Benzyl Propionate



Property	Value	Source(s)
Molecular Formula	C10H12O2	[8][10]
Molecular Weight	164.20 g/mol	[6][10]
CAS Number	122-63-4	[6][8]
FEMA Number	2150	[6][8][11]
Appearance	Colorless to pale yellow liquid	[10]
Boiling Point	222 °C	[6]
Density	~1.03 g/mL at 25 °C	[2]
Flash Point	96 °C	[6]
Solubility	Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in glycerin and water.	[2][12]

Experimental Protocols for Sensory Analysis

Standardized, peer-reviewed experimental protocols specifically for the sensory analysis of **benzyl propionate** are not readily available. However, based on established methodologies for flavor and fragrance evaluation, the following protocols can be adapted.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a mixture. An assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual separated compounds.

Objective: To separate and identify the key odorants contributing to the overall aroma profile of a sample containing **benzyl propionate**.

Materials:

• Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory port.



- Capillary column suitable for volatile compound analysis (e.g., DB-5MS).
- Sample containing benzyl propionate.
- Reference standard of pure benzyl propionate.
- Trained sensory panelists.

Methodology:

- Sample Preparation: Dilute the sample in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.
- · GC Conditions:
 - Injection Port Temperature: 260°C
 - Column: DB-5MS (30 m x 0.25 mm x 0.25 μm)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.
- Olfactometry:
 - The GC effluent is split between the FID and the heated olfactory port.
 - A trained panelist sniffs the effluent from the olfactory port and records the retention time,
 odor descriptor, and intensity of each detected odor.
 - The process is repeated with multiple panelists to ensure reproducibility.
- Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the odor-active compounds. The identity of **benzyl propionate** can be confirmed by comparing its retention time and odor description with that of the pure standard.



Sensory Panel Evaluation

Sensory panels are used to obtain descriptive and quantitative data on the sensory characteristics of a substance.

Objective: To develop a comprehensive sensory profile of **benzyl propionate** and to quantify the intensity of its different aroma attributes.

Materials:

- Pure benzyl propionate, diluted in an odorless solvent (e.g., mineral oil or ethanol) to various concentrations.
- Odorless smelling strips or glass jars with lids.
- A panel of 8-12 trained sensory assessors.
- A quiet, well-ventilated sensory evaluation room.

Methodology:

- Panelist Training: Panelists are trained to identify and rate the intensity of various aroma descriptors relevant to fruity-floral esters. Reference standards for different odors (e.g., jasmine, banana, etc.) are used for training.
- Sample Preparation and Presentation: Samples of benzyl propionate at different
 concentrations are prepared. A small amount of each solution is applied to a smelling strip or
 placed in a coded glass jar. Samples are presented to the panelists in a randomized and
 blind manner.
- Evaluation: Panelists are asked to smell each sample and rate the intensity of a list of predetermined sensory attributes (e.g., sweet, fruity, floral, jasmine, banana) on a structured scale (e.g., a 0-10 line scale).
- Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of benzyl propionate.



Olfactory Signaling Pathway

The perception of odorants like **benzyl propionate** begins with the interaction of the molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific receptor(s) for **benzyl propionate** have not been definitively identified, it is known that various fruity and floral esters activate the olfactory receptor Olfr45. The binding of an odorant molecule to its receptor initiates a downstream signaling cascade.

The generally accepted olfactory signaling pathway is as follows:

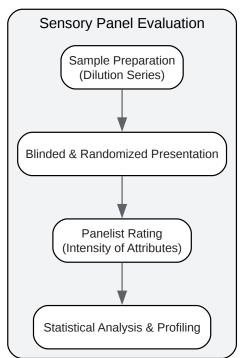
- Odorant Binding: Benzyl propionate binds to an olfactory receptor (likely a member of the Olfr family, such as Olfr45).
- G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the olfactory-specific G-protein, Gαolf.
- Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[13]
- Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cAMP-gated ion channels.
- Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, causing depolarization of the cell membrane.
- Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.
- Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.

Visualizations



Gas Chromatography-Olfactometry (GC-O) Sample Preparation (Dilution) GC Injection Chromatographic Separation Effluent Split Olfactory Port Panelist Evaluation **FID Detection** (Odor Descriptors & Intensity) Data Correlation & Identification

Figure 1. Experimental Workflow for Sensory Analysis



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Figure 1. Experimental Workflow for Sensory Analysis



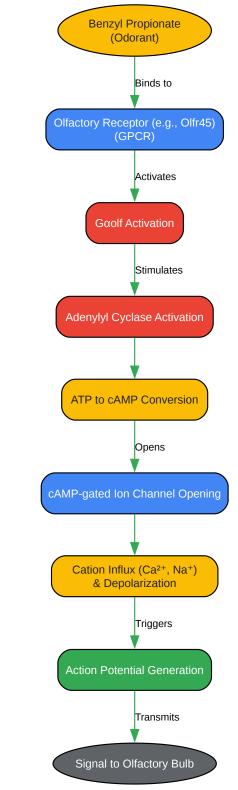


Figure 2. Olfactory Signaling Pathway for Esters

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Figure 2. Olfactory Signaling Pathway for Esters



Conclusion

Benzyl propionate possesses a rich and complex odor profile that is highly valued in the fragrance and flavor industries. While its qualitative sensory characteristics are well-documented, there is a notable lack of publicly available, standardized quantitative data, particularly regarding its odor detection threshold. The experimental protocols and signaling pathway described herein provide a framework for the systematic study of this and similar aroma compounds. Further research is warranted to establish a definitive odor threshold and to elucidate the specific olfactory receptors and nuances of the downstream signaling cascade involved in its perception. This will enable a more precise application and manipulation of its sensory properties in various scientific and commercial contexts.

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